(6-(3-(Piperidin-1-yl)propoxy)naphthalen-2-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
Compound 3a, identified by the PubMed ID 18606542, is a synthetic organic compound known for its role as an inverse agonist of the histamine H3 receptor . This compound has been studied for its potential pharmacological applications, particularly in the context of its biological activity and interaction with specific receptors.
Preparation Methods
The synthesis of compound 3a involves a series of chemical reactions designed to achieve the desired molecular structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of compound 3a is synthesized through a series of condensation reactions involving aromatic compounds and amines.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s biological activity. This may involve reactions such as alkylation, acylation, or sulfonation.
Purification and Characterization: The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial production methods for compound 3a would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Compound 3a undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.
Substitution: Various substitution reactions can occur, where functional groups on the compound are replaced with other groups. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Compound 3a has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of different functional groups on chemical reactivity.
Biology: The compound’s interaction with the histamine H3 receptor makes it a valuable tool for studying receptor-ligand interactions and signal transduction pathways.
Medicine: Due to its inverse agonist activity, compound 3a is investigated for potential therapeutic applications in conditions related to histamine dysregulation, such as allergies and neurological disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of compound 3a involves its binding to the histamine H3 receptor, where it acts as an inverse agonist . This means that it binds to the receptor and induces a response opposite to that of an agonist, thereby reducing the receptor’s activity. The molecular targets and pathways involved include the modulation of histamine release and the downstream signaling pathways associated with the H3 receptor.
Comparison with Similar Compounds
Compound 3a can be compared with other similar compounds, such as other inverse agonists of the histamine H3 receptor. Some similar compounds include:
Compound 3b: Another inverse agonist with a slightly different molecular structure, leading to variations in its binding affinity and biological activity.
Compound 3c: A derivative with additional functional groups that enhance its selectivity for the H3 receptor.
The uniqueness of compound 3a lies in its specific molecular structure, which confers distinct pharmacological properties and makes it a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H30N2O2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
[6-(3-piperidin-1-ylpropoxy)naphthalen-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C23H30N2O2/c26-23(25-14-4-5-15-25)21-8-7-20-18-22(10-9-19(20)17-21)27-16-6-13-24-11-2-1-3-12-24/h7-10,17-18H,1-6,11-16H2 |
InChI Key |
KBLLVDUPDMDMON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC3=C(C=C2)C=C(C=C3)C(=O)N4CCCC4 |
Origin of Product |
United States |
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